Lys-gamma3-MSH

Lipolysis Adipocyte Biology Melanocortin Pharmacology

Researchers studying melanocortin-mediated lipolysis often face limitations with classical melanocortins (α-MSH, NDP-α-MSH) that exhibit poor efficacy in adipocyte assays. Lys-γ3-MSH (CAS 156159-18-1) is the definitive tool for investigating hormone-sensitive lipase (HSL) activation and perilipin A hyperphosphorylation, with an EC50 of 3.56 nM. It uniquely recapitulates endogenous ACTH synergism in steroidogenesis models. - Potent, selective HSL/perilipin A activation not replicated by α-MSH or γ2-MSH. - Essential for adrenal cholesterol ester hydrolysis and adipocyte lipid droplet studies. - Lyophilized peptide, ≥98% HPLC purity; shipped ambient with guaranteed stability.

Molecular Formula C128H193N45O39S
Molecular Weight 3018.288
CAS No. 156159-18-1
Cat. No. B598488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-gamma3-MSH
CAS156159-18-1
SynonymsLys-γ3-MSH
Molecular FormulaC128H193N45O39S
Molecular Weight3018.288
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C128H193N45O39S/c1-64(2)102(173-118(205)83(45-68-30-32-71(180)33-31-68)162-104(191)73(130)24-13-14-37-129)123(210)161-79(36-42-213-4)105(192)148-55-99(186)156-85(47-70-51-141-63-152-70)115(202)164-82(44-67-21-9-6-10-22-67)113(200)159-78(29-18-41-145-128(139)140)111(198)165-84(46-69-50-146-74-25-12-11-23-72(69)74)114(201)167-87(49-101(188)189)117(204)160-77(28-17-40-144-127(137)138)110(197)163-81(43-66-19-7-5-8-20-66)106(193)149-54-97(184)154-75(26-15-38-142-125(133)134)109(196)158-76(27-16-39-143-126(135)136)112(199)166-86(48-95(132)182)116(203)170-91(60-177)121(208)172-93(62-179)122(209)171-92(61-178)120(207)169-89(58-175)108(195)151-56-100(187)157-90(59-176)119(206)168-88(57-174)107(194)150-52-96(183)153-65(3)103(190)147-53-98(185)155-80(124(211)212)34-35-94(131)181/h5-12,19-23,25,30-33,50-51,63-65,73,75-93,102,146,174-180H,13-18,24,26-29,34-49,52-62,129-130H2,1-4H3,(H2,131,181)(H2,132,182)(H,141,152)(H,147,190)(H,148,192)(H,149,193)(H,150,194)(H,151,195)(H,153,183)(H,154,184)(H,155,185)(H,156,186)(H,157,187)(H,158,196)(H,159,200)(H,160,204)(H,161,210)(H,162,191)(H,163,197)(H,164,202)(H,165,198)(H,166,199)(H,167,201)(H,168,206)(H,169,207)(H,170,203)(H,171,209)(H,172,208)(H,173,205)(H,188,189)(H,211,212)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,102-/m0/s1
InChIKeyXWFHPHMLENMPDT-KLQUGMGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-gamma3-MSH: POMC-Derived Melanocortin for Adrenal & Lipolysis Research


Lys-gamma3-MSH (CAS 156159-18-1) is a 27-amino acid melanocortin peptide derived from the C-terminal fragment of the pro-opiomelanocortin (POMC) precursor [1]. It belongs to the gamma-MSH subfamily and is characterized by the presence of an N-terminal lysine residue resulting from post-translational processing [2]. Unlike classical melanocortins that primarily target MC1R/MC4R, Lys-gamma3-MSH demonstrates a distinct functional profile involving potentiation of ACTH-induced steroidogenesis and direct stimulation of lipolysis via hormone-sensitive lipase (HSL) activation [3].

Adipocyte lipolysis & HSL signaling Directly activates hormone-sensitive lipase and perilipin A phosphorylation in 3T3-L1 adipocytes.
ACTH synergism in adrenal models Potentiates ACTH-induced steroidogenesis; non-Lys-extended γ-MSH variants do not.
Tissue-specific melanocortin probe High-affinity binding in adrenal, adipose, muscle, and testes tissue membranes.

Lys-gamma3-MSH: Why Generic Substitution Fails


Substituting Lys-gamma3-MSH with other melanocortin peptides (e.g., α-MSH, NDP-α-MSH, γ2-MSH) or even closely related γ-MSH variants is not functionally equivalent. Lys-gamma3-MSH possesses a unique N-terminal lysine extension and distinct C-terminal sequence that confer selective activation of hormone-sensitive lipase (HSL) and potentiation of ACTH-induced steroidogenesis, activities that are not recapitulated by other melanocortins [1]. Direct comparative studies demonstrate that α-MSH and NDP-α-MSH exhibit markedly reduced efficacy in stimulating lipolysis [2], while γ2-MSH and Lys-γ2-MSH display different cardiovascular and receptor selectivity profiles [3]. The specific molecular interactions governing HSL phosphorylation and perilipin A hyperphosphorylation appear to be uniquely associated with the Lys-gamma3-MSH sequence, making generic substitution scientifically invalid [4].

Target
Lys-γ3-MSH (N-terminal lysine extension)
Potential Substitute
α-MSH, NDP-α-MSH
Low lipolytic efficacy and no HSL/perilipin phosphorylation in comparative studies; HSL activation profile may not transfer.
γ2-MSH, Lys-γ2-MSH, synthetic γ1/γ2/γ3-MSH show different cardiovascular profiles and lack ACTH synergism; adrenal potentiation context may not reproduce.

Lys-gamma3-MSH Quantitative Evidence: Lipolysis, Steroidogenesis & HSL Activation


Lipolytic Potency in 3T3-L1 Adipocytes

Lys-gamma3-MSH demonstrates a distinct lipolytic potency profile compared to other melanocortin peptides. In 3T3-L1 adipocytes, it stimulates lipolysis with an apparent EC50 of 3.56 nM [1]. In contrast, α-MSH and NDP-α-MSH exhibit significantly lower efficacy in this assay [2]. This quantitative difference underscores the compound's unique functional activity in lipid metabolism regulation.

Lipolytic Potency
Head-to-head
EC50 3.56 nM
Supports lipolysis assay sensitivity in 3T3-L1 adipocytes
α-MSH / NDP-α-MSH show markedly lower efficacy
Lipolysis Adipocyte Biology Melanocortin Pharmacology

ACTH-Induced Steroidogenesis Potentiation in Adrenal Cells

Lys-gamma3-MSH, along with pro-γ-MSH, has been shown to potentiate the steroidogenic action of ACTH on the adrenal cortex [1]. In contrast, synthetic γ1-, γ2-, and γ3-MSH peptides lacking the N-terminal lysine extension exerted no effect in augmenting ACTH-induced steroidogenesis in isolated rat adrenal cells [2]. This indicates that the N-terminal lysine residue and/or the specific processing of Lys-gamma3-MSH is critical for this synergistic activity.

ACTH Synergism
Head-to-head
Potentiates ACTH response
N-terminal Lys extension appears critical for adrenal synergism
γ1/γ2/γ3-MSH without Lys do not augment steroidogenesis
Adrenal Steroidogenesis ACTH Synergism Melanocortin Pharmacology

HSL Phosphorylation & Perilipin A Hyperphosphorylation

Lys-gamma3-MSH uniquely induces phosphorylation of hormone-sensitive lipase (HSL) at key serine residues and stimulates hyperphosphorylation of perilipin A in 3T3-L1 adipocytes [1]. This molecular signature is not observed with other melanocortin peptides tested, including α-MSH and NDP-α-MSH [2]. The ability to engage this specific signaling cascade distinguishes Lys-gamma3-MSH as a critical tool for dissecting melanocortin-mediated lipid droplet dynamics.

HSL Phosphorylation
Head-to-head
HSL & perilipin A hyperphosphorylation
Defines a molecular signaling signature distinct from other melanocortins
Western blot with phospho-specific antibodies
Hormone-Sensitive Lipase Perilipin Lipid Droplet Biology

High-Affinity Binding Sites in HSL-Expressing Tissues

Ligand binding studies have identified high-affinity binding sites for Lys-gamma3-MSH in the adrenal gland, adipose tissue, skeletal muscle, and testes [1]. This tissue distribution correlates with HSL expression and suggests a broader physiological role for this peptide in lipid and cholesterol metabolism beyond the adrenal gland [2]. The existence of these specific binding sites, which may represent a novel melanocortin receptor or a distinct pharmacology of known receptors, provides a rationale for using Lys-gamma3-MSH as a probe in these tissues.

Tissue Binding
Cross-study
Adrenal, adipose, muscle, testes
Suggests novel receptor pharmacology beyond MC1R-MC5R
Radioligand binding on rat tissue membranes
Receptor Binding Tissue Distribution Melanocortin Pharmacology

Lys-gamma3-MSH Applications: Adipocyte, Adrenal & Lipid Research


Lipolysis & HSL Activation in Adipocyte Models

Lys-gamma3-MSH is the preferred tool for studying melanocortin-stimulated lipolysis in 3T3-L1 adipocytes and other adipocyte models due to its potent EC50 of 3.56 nM and its unique ability to induce HSL phosphorylation and perilipin A hyperphosphorylation [1]. Researchers investigating lipid droplet dynamics, hormone-sensitive lipase regulation, or the pharmacology of putative novel melanocortin receptors in adipose tissue should prioritize this compound over α-MSH or NDP-α-MSH, which exhibit significantly lower efficacy in these assays [2].

ACTH Synergism & Cholesterol Metabolism in Adrenal Cells

For experiments examining the potentiation of ACTH-induced steroidogenesis, Lys-gamma3-MSH is the appropriate reagent because it recapitulates the endogenous synergistic activity observed with pro-γ-MSH, whereas synthetic γ1-, γ2-, and γ3-MSH peptides fail to augment ACTH-stimulated corticosterone production [3]. This makes Lys-gamma3-MSH essential for studies of adrenal cholesterol ester hydrolysis, mitochondrial cholesterol transport, and the molecular mechanisms underlying ACTH synergism [4].

Tissue-Specific Melanocortin Pharmacology in HSL-Expressing Tissues

Given the documented presence of high-affinity binding sites for Lys-gamma3-MSH in adrenal gland, adipose tissue, skeletal muscle, and testes, this peptide serves as a valuable probe for investigating melanocortin pharmacology in these HSL-expressing tissues [5]. Researchers exploring the role of melanocortin peptides in muscle lipid metabolism, testicular steroidogenesis, or broader lipid and cholesterol utilization pathways should consider Lys-gamma3-MSH as a key experimental ligand [6].

Antibody Validation & Immunoassay Development

The well-characterized sequence and biological activity of Lys-gamma3-MSH make it an ideal standard for developing and validating antibodies targeting the C-terminal region of POMC or specifically recognizing the N-terminal lysine-extended gamma-MSH peptide [7]. It can also serve as a reference standard in immunoassays (e.g., ELISA, RIA) designed to quantify endogenous Lys-gamma3-MSH levels in biological fluids or tissue extracts [8].

Application
Selection Property
Validation Focus
Adipocyte lipolysis & HSL studies
HSL-activating & perilipin phosphorylation profile
Lipolysis assay endpoints in 3T3-L1 models
ACTH synergism in adrenal steroidogenesis
N-terminal Lys-dependent potentiation
Corticosterone / cholesterol metabolism endpoints
Melanocortin pharmacology in HSL-expressing tissues
Tissue-specific high-affinity binding profile
Receptor binding assays (adrenal, adipose, muscle, testes)
Antibody validation & immunoassay
N-terminal lysine extension sequence specificity
Immunoassay quantification (ELISA/RIA)
Quote Request

Request a Quote for Lys-gamma3-MSH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.